molecular formula C20H24BrNO2 B5344566 N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide

N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide

Cat. No. B5344566
M. Wt: 390.3 g/mol
InChI Key: NGIYXCLTEFTVDL-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide, also known as BRD9876, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide selectively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This inhibits the recruitment of transcriptional machinery to target genes, leading to their downregulation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. In addition, this compound has been found to reduce the expression of genes involved in cardiac hypertrophy, indicating its potential use in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide in lab experiments include its high selectivity for BET proteins, its ability to penetrate cell membranes, and its low toxicity. However, its limited solubility in aqueous solutions and the need for high concentrations for effective inhibition can pose challenges in experimental design.

Future Directions

The potential therapeutic applications of N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide are vast, and future directions for research include exploring its efficacy in combination with other drugs, its use in different cancer types, and its potential as an anti-inflammatory and cardioprotective agent. Additionally, the development of more potent and selective inhibitors of BET proteins is an area of active research.

Synthesis Methods

The synthesis of N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide involves a multi-step process that includes the reaction of 5-bromo-2-methoxybenzaldehyde with 1-adamantanamine, followed by acylation with acryloyl chloride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

N-1-adamantyl-3-(5-bromo-2-methoxyphenyl)acrylamide has been widely studied as an inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has shown promising results in preclinical studies as a potential therapeutic agent for cancer, particularly in hematological malignancies.

properties

IUPAC Name

(E)-N-(1-adamantyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO2/c1-24-18-4-3-17(21)9-16(18)2-5-19(23)22-20-10-13-6-14(11-20)8-15(7-13)12-20/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,22,23)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIYXCLTEFTVDL-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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